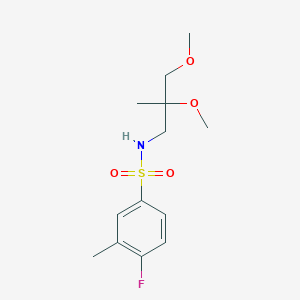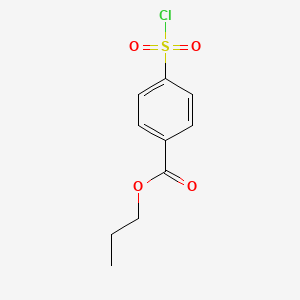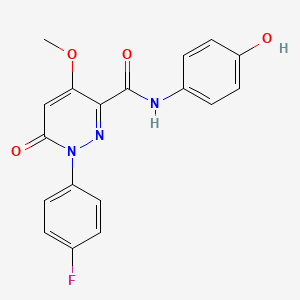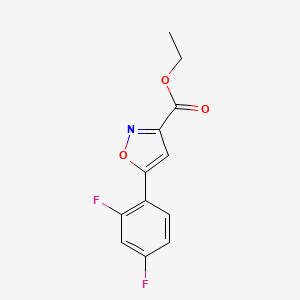![molecular formula C15H14F3N3O B2366145 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine CAS No. 2380143-63-3](/img/structure/B2366145.png)
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine is a heterocyclic compound that features both pyridine and azetidine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyridine moiety. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under mild conditions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Applications De Recherche Scientifique
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways.
Comparaison Avec Des Composés Similaires
- 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine
- 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine exhibits unique properties due to the position of the trifluoromethyl group. This positioning influences its chemical reactivity and biological activity, making it a distinct and valuable compound in research and development.
Propriétés
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)12-3-5-20-14(6-12)21-8-11(9-21)10-22-13-2-1-4-19-7-13/h1-7,11H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHGZYILURRTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)COC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)



![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

